4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide
Description
This compound is a pyridazinone derivative featuring a trifluoromethoxy-substituted phenyl group and a pyridine ring at the 3-position of the pyridazinone core. Its structure combines a butanamide linker, which enhances solubility and bioavailability, with a pyridin-3-yl substituent that may influence electronic properties and receptor binding. The trifluoromethoxy group is a strong electron-withdrawing moiety, often used in medicinal chemistry to improve metabolic stability and membrane permeability .
Properties
IUPAC Name |
4-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)25-18(28)4-2-12-27-19(29)10-9-17(26-27)14-3-1-11-24-13-14/h1,3,5-11,13H,2,4,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNAGFYTASXCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridine boronic acids or halides.
Attachment of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic aromatic substitution (SNAr) reactions where the trifluoromethoxy group is introduced using trifluoromethoxyphenyl halides.
Final Assembly: The butanamide moiety is typically introduced through amidation reactions using butanoic acid derivatives and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The pyridazinone core can be oxidized to form N-oxides.
Reduction: The carbonyl group in the pyridazinone can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Inhibition of Phosphodiesterase 4 (PDE4)
One significant application of this compound is its role as a selective inhibitor of phosphodiesterase 4 . PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. Inhibition of PDE4 leads to increased levels of cAMP, which can suppress inflammation and modulate immune responses. This property makes the compound a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties . The ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, suggesting that this compound may hold promise in oncology . Case studies have shown effectiveness in specific cancer types, warranting further investigation into its mechanisms and efficacy.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects , potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of inflammatory pathways through PDE4 inhibition could contribute to neuroprotection by reducing neuroinflammation .
Inflammatory Diseases
A study demonstrated the effectiveness of PDE4 inhibitors in reducing symptoms in patients with COPD. The administration of compounds similar to 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide showed significant improvement in lung function and reduction in exacerbation rates .
Cancer Treatment
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was effective against breast cancer cells by inducing apoptosis and inhibiting proliferation . Further research is needed to establish its efficacy in vivo.
Mechanism of Action
The mechanism of action of 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a pyridazinone core with the compounds described in the evidence (e.g., compounds 15–21). Key structural differences lie in the substituents on the phenyl ring and the presence of a pyridine ring instead of a piperazine group. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group in the target compound is more electron-withdrawing than the nitro or chloro groups in analogs (compounds 9 , 15 ), which may enhance its interaction with hydrophobic pockets in biological targets .
- Linker Flexibility : The butanamide linker in the target compound likely improves conformational flexibility compared to the rigid acetohydrazide linkers in compounds 15–21 .
Physicochemical Properties
Melting points, solubility, and spectral data vary significantly based on substituents:
Insights :
- The trifluoromethoxy group in the target compound may lower its melting point compared to nitro-substituted analogs (e.g., compound 9 ) due to reduced crystallinity .
Hypothetical Advantages of Target Compound :
- The pyridine ring may improve binding to kinase targets (e.g., EGFR) compared to piperazine-containing analogs.
Biological Activity
The compound 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.
Molecular Characteristics
- Molecular Formula : C19H19N5O4S
- Molecular Weight : 413.5 g/mol
- Purity : Typically 95% available for research applications .
The biological activity of this compound can be attributed to its structural features, which enable it to interact with various biological targets. The presence of the pyridazine ring is significant for its potential inhibitory effects on enzymes and receptors involved in disease processes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent cytotoxicity against various cancer cell lines. For example, derivatives of pyridazine have shown nanomolar IC50 values against human tumor cell lines, indicating their potential as anticancer agents .
Anti-inflammatory Effects
Research has demonstrated that related compounds can inhibit inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Neuroprotective Activity
Some studies have highlighted neuroprotective effects in models of neurodegenerative diseases. The ability of such compounds to inhibit histone deacetylases (HDACs) has been linked to neuroprotection and anti-apoptotic effects in neuronal cells .
Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of various pyridazine derivatives, including the target compound. The results indicated significant growth inhibition in a panel of nearly 60 human tumor cell lines, with some compounds achieving IC50 values as low as 34 nM. The mechanism was attributed to apoptosis induction and cellular respiration inhibition .
Study 2: In Vivo Efficacy
In an animal model of liver injury induced by acetaminophen, a related compound demonstrated protective efficacy at a dosage of 40 mg/kg. This finding supports the hypothesis that the compound may have therapeutic potential in treating liver-related diseases .
Data Tables
Q & A
Q. How can researchers optimize the synthesis of pyridazinone derivatives like this compound to improve yield and purity?
Methodological Answer: Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, in the synthesis of analogous pyridazinone derivatives (e.g., compound 15 in ), yields up to 86% were achieved using ethanol as a solvent under reflux conditions. Key steps include:
- Stepwise coupling : Introduce substituents (e.g., piperazinyl linkers) before cyclization to minimize side reactions.
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol to achieve >95% purity .
- Monitoring : Employ TLC and HPLC to track intermediate formation.
Q. What spectroscopic methods are critical for characterizing the structure of this compound?
Methodological Answer:
- 1H/13C-NMR : Assign proton environments (e.g., pyridazinone C=O at ~168 ppm in 13C-NMR) and confirm substitution patterns (e.g., trifluoromethoxy phenyl signals at δ 7.4–7.6 ppm in 1H-NMR) .
- IR Spectroscopy : Identify key functional groups (e.g., pyridazinone C=O stretch at ~1670 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., AGS gastric cells) with IC50 calculations. For example, pyridazinone derivatives in showed IC50 values ranging from 12–45 µM, depending on substituents .
- Dose-Response Curves : Test concentrations from 1–100 µM in triplicate, with cisplatin as a positive control.
- Selectivity Index : Compare cytotoxicity in normal cell lines (e.g., HEK293) to assess therapeutic window .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the impact of the trifluoromethoxy group on bioactivity?
Methodological Answer:
- Comparative Synthesis : Replace the trifluoromethoxy group with methoxy or chloro substituents and test cytotoxicity (see for analogous trifluoromethyl SAR).
- Computational Modeling : Use DFT calculations to analyze electron-withdrawing effects of the trifluoromethoxy group on binding affinity (e.g., docking to kinase targets).
- Metabolic Stability : Compare hepatic microsomal half-lives; trifluoromethoxy groups often reduce oxidative metabolism (e.g., notes improved pharmacokinetics in similar compounds) .
Q. How can Design of Experiments (DoE) improve reaction optimization for scale-up?
Methodological Answer:
- Factor Screening : Use a Plackett-Burman design to test variables (temperature, solvent ratio, catalyst amount).
- Response Surface Methodology (RSM) : Optimize for yield and purity simultaneously (e.g., used DoE to optimize diphenyldiazomethane synthesis with 95% efficiency).
- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., diazotization) to enhance reproducibility (Example: ’s flow-chemistry protocol) .
Q. How should researchers address contradictions in cytotoxicity data across similar derivatives?
Methodological Answer:
- Batch Validation : Ensure consistent cell culture conditions (e.g., passage number, serum lot).
- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) and cell-cycle arrest profiles (flow cytometry).
- Orthogonal Assays : Validate results with clonogenic assays or 3D spheroid models to rule out false positives .
Q. What strategies mitigate solubility challenges during in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEGylated groups to enhance aqueous solubility (e.g., ’s use of piperazinyl linkers for improved bioavailability).
- Formulation Screening : Test solubilizers (e.g., cyclodextrins, lipid nanoparticles) via dynamic light scattering (DLS) to assess stability.
- Pharmacokinetic Profiling : Measure plasma concentration-time curves after IV/oral administration in rodents .
Q. What analytical methods identify metabolic degradation products of this compound?
Methodological Answer:
- LC-MS/MS : Use liver microsomes or hepatocytes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- High-Resolution Mass Spectrometry (HRMS) : Assign structures to major metabolites (mass error <5 ppm).
- Stable Isotope Tracing : Incubate with 13C-labeled compound to track metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
